NVP-BSK805 2HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
它是一种 ATP 竞争性抑制剂,对 JAK2 具有高度特异性,而对其他激酶(如 JAK1、JAK3 和 TYK2)则没有 。这种化合物在科学研究中显示出巨大的潜力,特别是在肿瘤学和免疫学领域。
科学研究应用
BSK805 在科学研究中具有广泛的应用:
作用机制
BSK805 通过竞争性抑制 JAK2 的 ATP 结合位点发挥作用。 这种抑制阻止了信号转导子和转录激活剂 (STAT) 蛋白的磷酸化和激活,这些蛋白对于细胞增殖、分化和存活所涉及的下游信号通路至关重要 。 通过阻断 JAK2 的活性,BSK805 有效地破坏了这些信号通路,导致 JAK2 依赖性细胞的细胞生长减少和凋亡增加 。
生化分析
Biochemical Properties
NVP-BSK805 2HCl plays a crucial role in biochemical reactions by inhibiting the activity of JAK2. This compound exhibits high selectivity for JAK2 over other Janus kinases, such as JAK1, JAK3, and TYK2. The inhibition of JAK2 by this compound is achieved through ATP-competitive binding, with an IC50 value of approximately 0.5 nM . This selective inhibition disrupts the JAK-STAT signaling pathway, which is essential for various cellular processes, including cell growth, differentiation, and apoptosis.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. By inhibiting JAK2, it impacts cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to block the phosphorylation of STAT5, a downstream target of JAK2, thereby inhibiting the growth and inducing apoptosis in JAK2 V617F-mutant cells . This compound also affects the expression of anti-apoptotic proteins such as Bcl-xL and Mcl-1, further promoting cell death in cancerous cells.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of JAK2, thereby preventing the phosphorylation and activation of downstream signaling molecules such as STAT5. This inhibition leads to the suppression of JAK-STAT signaling, which is critical for the survival and proliferation of certain cancer cells . Additionally, this compound modulates the post-translational modifications of proteins like Bim and Mcl-1, contributing to its pro-apoptotic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability and retains its inhibitory activity over extended periods. Prolonged exposure to this compound can lead to the degradation of the compound and potential resistance in some cell lines . Long-term studies have shown that continuous treatment with this compound can result in sustained inhibition of JAK2 signaling and persistent anti-proliferative effects in vitro and in vivo.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits JAK2 activity and reduces tumor growth without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hematological toxicity and off-target effects on other kinases. These findings highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with JAK2. The compound’s inhibition of JAK2 affects the downstream signaling pathways, including the JAK-STAT pathway, which plays a vital role in cellular metabolism . Additionally, this compound may influence metabolic flux and metabolite levels by altering the expression and activity of key metabolic enzymes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it exerts its inhibitory effects on JAK2 . The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of efflux transporters.
Subcellular Localization
This compound exhibits specific subcellular localization, primarily targeting the cytoplasm and nucleus where JAK2 is active. The compound’s activity and function are influenced by its localization, as it needs to be in proximity to JAK2 to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments.
准备方法
合成路线和反应条件
BSK805 的合成涉及制备取代的喹喔啉衍生物反应条件通常涉及使用有机溶剂、催化剂和受控温度以确保高产率和纯度 。
工业生产方法
BSK805 的工业生产遵循类似的合成路线,但规模更大。该过程针对效率、成本效益和可扩展性进行了优化。 这涉及使用大型反应器、用于精确控制反应条件的自动化系统以及严格的质量控制措施,以确保最终产品的稳定性和纯度 。
化学反应分析
反应类型
BSK805 主要由于其结构中存在反应性官能团而发生取代反应。 它也可以在特定条件下参与氧化和还原反应 。
常用试剂和条件
主要产品
这些反应形成的主要产物取决于所用试剂和条件。 例如,取代反应可以产生各种取代的喹喔啉衍生物,而氧化和还原反应可以改变化合物中存在的官能团 。
相似化合物的比较
类似化合物
鲁索利替尼: 另一种 JAK2 抑制剂,在肿瘤学和免疫学中具有类似的应用。
费达替尼: 一种选择性 JAK2 抑制剂,用于治疗骨髓纤维化。
BSK805 的独特性
BSK805 的独特之处在于它对 JAK2 的高度特异性,而对其他激酶则没有,使其成为研究 JAK2 特异性信号通路的宝贵工具。 它增强放射敏感性和干扰瘦素信号的能力进一步将其与其他 JAK2 抑制剂区分开来 .
属性
IUPAC Name |
4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28F2N6O.2ClH/c28-23-12-18(13-24(29)22(23)17-34-8-10-36-11-9-34)21-2-1-3-25-27(21)33-26(15-31-25)19-14-32-35(16-19)20-4-6-30-7-5-20;;/h1-3,12-16,20,30H,4-11,17H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOCAPALWRHKCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=C(C=N2)C3=NC4=C(C=CC=C4N=C3)C5=CC(=C(C(=C5)F)CN6CCOCC6)F.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30Cl2F2N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20720930 |
Source
|
Record name | 8-{3,5-Difluoro-4-[(morpholin-4-yl)methyl]phenyl}-2-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]quinoxaline--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20720930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092499-93-8 |
Source
|
Record name | 8-{3,5-Difluoro-4-[(morpholin-4-yl)methyl]phenyl}-2-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]quinoxaline--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20720930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。